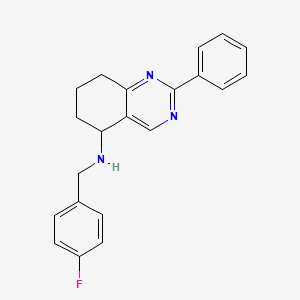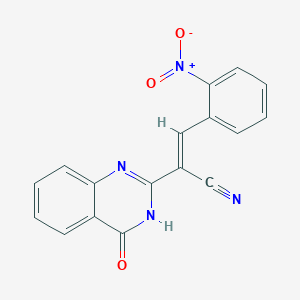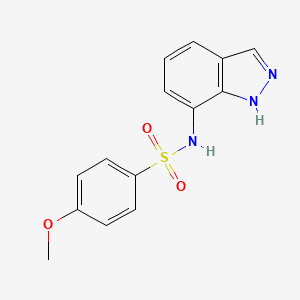
N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine, also known as ABT-200, is a novel small molecule inhibitor that has been developed for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound is a potent and selective inhibitor of Bcl-2, a protein that plays a key role in regulating apoptosis, or programmed cell death.
Mechanism of Action
N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine selectively binds to the BH3-binding groove of Bcl-2, thereby preventing it from interacting with pro-apoptotic proteins, such as Bax and Bak. This prevents the formation of the Bcl-2/Bax or Bcl-2/Bak heterodimers, which are required for the inhibition of apoptosis. By inhibiting Bcl-2, N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine promotes apoptosis in cancer cells and protects neurons from apoptosis induced by oxidative stress and beta-amyloid.
Biochemical and Physiological Effects:
In addition to its effects on apoptosis, N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine has been shown to have other biochemical and physiological effects. For example, N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine has been shown to inhibit the activity of the multidrug resistance protein 1 (MDR1), which is involved in drug resistance in cancer cells. N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine has also been shown to inhibit the activity of the cytochrome P450 enzymes, which are involved in drug metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine is its selectivity for Bcl-2, which minimizes off-target effects. N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine has also been shown to have good pharmacokinetic properties, including good oral bioavailability and low clearance. However, one limitation of N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine is its relatively short half-life, which may limit its efficacy in some applications.
Future Directions
There are several potential future directions for the development of N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine and related compounds. One direction is the development of combination therapies that combine N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine with other drugs, such as chemotherapy or immunotherapy, to enhance its efficacy. Another direction is the development of N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine analogs that have improved pharmacokinetic properties or selectivity for other members of the Bcl-2 family. Finally, N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine may have potential as a diagnostic tool for the detection of Bcl-2 overexpression in cancer cells, which could guide treatment decisions.
Synthesis Methods
The synthesis of N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine involves a multi-step process that begins with the reaction of 4-fluorobenzylamine with 2-nitrobenzaldehyde to form the intermediate 2-(4-fluorobenzyl)-5-nitrobenzaldehyde. The nitro group is then reduced to an amino group using hydrogenation with palladium on carbon catalyst. The resulting amine is then reacted with 2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-one to form the final product, N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine.
Scientific Research Applications
N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. In cancer, N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine has been shown to induce apoptosis in cancer cells by selectively inhibiting Bcl-2, which is overexpressed in many types of cancer. N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.
In inflammation, N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, in macrophages and monocytes. This suggests that N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In neurodegenerative disorders, N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine has been shown to protect neurons from apoptosis induced by oxidative stress and beta-amyloid, which are implicated in the pathogenesis of Alzheimer's disease. N-(4-fluorobenzyl)-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3/c22-17-11-9-15(10-12-17)13-23-19-7-4-8-20-18(19)14-24-21(25-20)16-5-2-1-3-6-16/h1-3,5-6,9-12,14,19,23H,4,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPUVJVVCFRTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5979258.png)

![1-[3-(2-chloro-4-methylphenoxy)propyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5979275.png)
![3-{1-[(1-methyl-2-azepanyl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5979278.png)
![1-(4-chlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5979282.png)

![2-{1-(2-methylbenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B5979297.png)
![7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5979301.png)

![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5979310.png)
![N-methyl-1-[3-(4-morpholinyl)benzoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B5979313.png)
![3,5-dichloro-N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B5979348.png)
![2-isopropyl-5-[(3-phenyl-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5979357.png)
